Unveiling the Spectroscopic and Reactive Properties of Sulfo-Cy3(Me)COOH: A Technical Guide
Unveiling the Spectroscopic and Reactive Properties of Sulfo-Cy3(Me)COOH: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical and photophysical properties of Sulfo-Cy3(Me)COOH, a water-soluble cyanine (B1664457) dye. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's spectral characteristics, stability, and reactivity. It also offers comprehensive experimental protocols for its application in bioconjugation, accompanied by a visual workflow diagram to facilitate experimental design and execution.
Core Chemical and Physical Properties
Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity. This modification makes it particularly suitable for labeling biological macromolecules such as proteins and nucleic acids in aqueous environments. The carboxylic acid moiety provides a reactive handle for covalent attachment to primary amines following activation.
Quantitative Data Summary
The key quantitative properties of Sulfo-Cy3(Me)COOH and its related forms are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C30H36N2O8S2 | As the free acid.[1][2] |
| Molecular Weight | 616.75 g/mol | For the free acid.[1] Varies for salt forms (e.g., 638.73 g/mol for sodium salt, 654.84 g/mol for potassium salt).[3] |
| Appearance | Green to dark green solid | |
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~568 nm | |
| Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | 0.1 | |
| Solubility | Well soluble in water, DMSO, and DMF. | Practically insoluble in non-polar organic solvents. |
Stability and Reactivity Profile
Sulfo-Cy3(Me)COOH exhibits robust photostability, a critical feature for fluorescence imaging applications. It is stable and functional across a broad pH range of 3 to 10, accommodating a wide variety of experimental conditions. For long-term storage, the solid form should be kept at -20°C, protected from light. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to one month, also with light protection.
The reactivity of Sulfo-Cy3(Me)COOH is centered around its carboxylic acid group. This functional group is not reactive towards amines on its own but can be activated to form a highly reactive intermediate that readily couples with primary amines to form a stable amide bond. This is most commonly achieved through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability of the reactive intermediate.
Experimental Protocols
A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins and other biomolecules containing primary amines. The following protocol details the activation of the carboxylic acid group and subsequent conjugation to a protein.
Protein Labeling via EDC/Sulfo-NHS Chemistry
This two-step protocol is designed to minimize protein-protein cross-linking by activating the dye first, then introducing the protein.
Materials:
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Sulfo-Cy3(Me)COOH
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Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Purification column (e.g., Sephadex G-25)
Procedure:
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Preparation of Reagents:
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Dissolve Sulfo-Cy3(Me)COOH in DMSO or water to a stock concentration of 10 mg/mL.
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Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Recommended concentrations are 10 mg/mL for both.
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Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.
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Activation of Sulfo-Cy3(Me)COOH:
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In a microcentrifuge tube, combine 100 µL of Sulfo-Cy3(Me)COOH stock solution with 10 µL of EDC solution and 20 µL of Sulfo-NHS solution.
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Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
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Conjugation to Protein:
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Add the desired volume of the activated Sulfo-Cy3(Me)COOH solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.
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Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
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Quenching the Reaction:
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Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
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Incubate for 30 minutes at room temperature.
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Purification of the Conjugate:
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Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
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Collect the fractions containing the brightly colored, labeled protein.
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).
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Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the chemical reaction and the overall workflow of the protein labeling protocol.
